Anthranilic acid, N-acetyl-3,5-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid, N-acetyl-3,5-diiodo- is a chemical compound with a molecular formula of C9H7I2NO2. It is a derivative of anthranilic acid and is commonly used in scientific research. This compound has various applications in the field of biochemistry and pharmacology due to its unique properties.
Wirkmechanismus
The mechanism of action of Anthranilic acid, N-acetyl-3,5-diiodo- is not well understood. However, it is believed to bind to specific proteins and enzymes in the body, altering their function. This compound has been shown to have a high affinity for certain receptors in the brain, which may explain its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Anthranilic acid, N-acetyl-3,5-diiodo- has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. It has also been shown to have antioxidant properties, which may protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Anthranilic acid, N-acetyl-3,5-diiodo- in lab experiments include its high specificity and affinity for certain proteins and receptors. Its unique properties make it a valuable tool in biochemical and pharmacological research. However, the limitations of using this compound include its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are various future directions for research involving Anthranilic acid, N-acetyl-3,5-diiodo-. One potential area of research is the development of novel pharmaceutical compounds based on this compound. Another area of research is the identification of new binding sites and mechanisms of action for this compound. Additionally, further research is needed to fully understand the potential therapeutic effects of this compound and its limitations in clinical applications.
In conclusion, Anthranilic acid, N-acetyl-3,5-diiodo- is a valuable tool in scientific research with various applications in biochemistry and pharmacology. Its unique properties make it a promising compound for future research and development. However, further research is needed to fully understand its mechanisms of action and potential therapeutic effects.
Synthesemethoden
The synthesis of Anthranilic acid, N-acetyl-3,5-diiodo- involves the reaction of anthranilic acid with acetic anhydride and iodine. The reaction takes place in the presence of a catalyst such as glacial acetic acid. The product obtained is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Anthranilic acid, N-acetyl-3,5-diiodo- has various applications in scientific research. It is commonly used as a tracer molecule in biochemical studies. It is used to label proteins, peptides, and nucleic acids for various research purposes. It is also used in the synthesis of various pharmaceutical compounds.
Eigenschaften
CAS-Nummer |
19094-52-1 |
---|---|
Produktname |
Anthranilic acid, N-acetyl-3,5-diiodo- |
Molekularformel |
C9H7I2NO3 |
Molekulargewicht |
430.97 g/mol |
IUPAC-Name |
2-acetamido-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C9H7I2NO3/c1-4(13)12-8-6(9(14)15)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
RXUZIZREGNCEBC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O |
Andere CAS-Nummern |
19094-52-1 |
Synonyme |
2-Acetylamino-3,5-diiodobenzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.